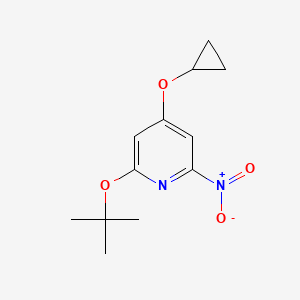
2-Tert-butoxy-4-cyclopropoxy-6-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-4-cyclopropoxy-6-nitropyridine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol This compound is notable for its unique structure, which includes tert-butoxy, cyclopropoxy, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-6-nitropyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and reagents for introducing tert-butoxy, cyclopropoxy, and nitro groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as NMR, HPLC, and LC-MS, helps monitor the reaction progress and verify the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-4-cyclopropoxy-6-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Tert-butoxy-4-cyclopropoxy-6-aminopyridine .
Scientific Research Applications
2-Tert-butoxy-4-cyclopropoxy-6-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-6-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the tert-butoxy and cyclopropoxy groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine: Similar structure but with different substitution pattern.
2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine: Another isomer with a different position of the nitro group.
Uniqueness
2-Tert-butoxy-4-cyclopropoxy-6-nitropyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of tert-butoxy, cyclopropoxy, and nitro groups provides a distinct set of properties that can be leveraged in various applications .
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-6-nitropyridine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11-7-9(17-8-4-5-8)6-10(13-11)14(15)16/h6-8H,4-5H2,1-3H3 |
InChI Key |
NELUEKGEVPTTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=N1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















